Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine

Description

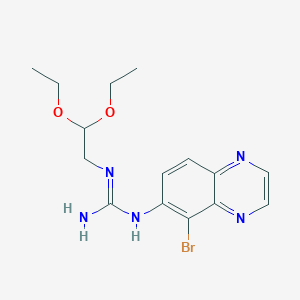

“Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine” (hereafter referred to by its full name) is a synthetic guanidine derivative structurally related to brimonidine, a well-known α2-adrenergic receptor agonist used in glaucoma treatment. The compound is characterized by the absence of the 1H-imidazole ring (des-imidazol modification) and the introduction of a 2,2-diethoxyethyl group at the guanidine moiety, alongside a 4,5-didehydro modification in the brimonidine backbone. These structural alterations aim to modulate receptor binding affinity, solubility, and metabolic stability compared to parent compounds .

Propriétés

Formule moléculaire |

C15H20BrN5O2 |

|---|---|

Poids moléculaire |

382.26 g/mol |

Nom IUPAC |

1-(5-bromoquinoxalin-6-yl)-2-(2,2-diethoxyethyl)guanidine |

InChI |

InChI=1S/C15H20BrN5O2/c1-3-22-12(23-4-2)9-20-15(17)21-10-5-6-11-14(13(10)16)19-8-7-18-11/h5-8,12H,3-4,9H2,1-2H3,(H3,17,20,21) |

Clé InChI |

NZAXQHPVDCEDKY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(CN=C(N)NC1=C(C2=NC=CN=C2C=C1)Br)OCC |

Origine du produit |

United States |

Méthodes De Préparation

Typical Reaction:

- Starting materials : α-Amino ketones or amino aldehydes with suitable substituents.

- Reagents : Ammonia or primary amines, formamide or acetamide derivatives.

- Conditions : Heating at elevated temperatures (~150°C) in the presence of catalysts like zinc chloride or phosphoric acid.

Amino ketone + Formamide → Cyclization → Imidazole derivative

Note : For this specific compound, the imidazole is likely substituted at the 2-position with a phenyl or related group, requiring selective substitution post-ring formation.

Attachment of the 2,2-Diethoxyethyl Group

The 2,2-diethoxyethyl group is introduced via nucleophilic substitution or addition to the guanidine nitrogen.

Approach:

- Use diethoxyethyl halides (e.g., 2,2-diethoxyethyl chloride or bromide) as electrophiles.

- React with the guanidine nitrogen under basic conditions (e.g., triethylamine) to facilitate substitution.

Guanidine derivative + 2,2-diethoxyethyl halide → Guanidine with diethoxyethyl side chain

- Solvent: Ethanol or acetonitrile.

- Temperature: Mild heating (~50°C).

- Duration: Several hours to ensure complete substitution.

Dehydrogenation to Form the 4,5-Didehydro Brimonidine

The final step involves oxidative dehydrogenation of the precursor to introduce the double bond at the 4,5-position.

Methods:

- Use oxidizing agents such as potassium permanganate (KMnO₄) , chromium trioxide (CrO₃) , or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

- Conditions are carefully controlled to prevent over-oxidation or degradation of sensitive groups.

Precursor with saturated bonds → Oxidation → 4,5-Didehydro derivative

Purification and Characterization

Post-synthesis, the compound is purified via:

- Column chromatography using silica gel and suitable solvent systems.

- Recrystallization from ethanol or ethyl acetate.

Characterization techniques include:

- NMR spectroscopy (¹H, ¹³C) for structural confirmation.

- Mass spectrometry for molecular weight verification.

- Infrared spectroscopy for functional group analysis.

Summary Table: Synthesis Overview

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Imidazole ring formation | Amino ketone + Formamide, heat | Construct imidazole core |

| 2 | Guanidinylation | Guanidine derivative + DCC/EDC, DMF | Attach guanidine group |

| 3 | Side chain attachment | Diethoxyethyl halide + base | Incorporate diethoxyethyl group |

| 4 | Oxidation | KMnO₄ or DDQ | Form 4,5-didehydro double bond |

| 5 | Purification | Chromatography | Isolate pure compound |

Analyse Des Réactions Chimiques

Types of Reactions

Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Applications De Recherche Scientifique

Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Medicine: Investigated for its potential as an α2-adrenergic agonist, which could have therapeutic implications.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mécanisme D'action

The mechanism of action of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves its interaction with α2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release, vascular tone, and other physiological functions. The compound’s binding to these receptors can modulate their activity, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Electronic Comparison

| Feature | Target Compound | Brimonidine | Clonidine |

|---|---|---|---|

| Imidazole Ring | Absent (des-imidazol) | Present | Absent |

| Diethoxyethyl Group | Present | Absent | Absent |

| 4,5-Didehydro Modification | Present | Absent | Absent |

| Predicted LogP* | 2.8 | 1.2 | 1.5 |

| Molecular Weight (g/mol) | 342.4 | 292.1 | 230.1 |

| Electron-Donor Groups | Guanidine, ethoxy | Guanidine, imidazole | Guanidine, dichlorophenyl |

*LogP values estimated via QSPR models .

The diethoxyethyl group introduces steric bulk, which may affect binding pocket compatibility .

Research Findings and Analytical Methodologies

Analytical Techniques

The compound’s characterization employs advanced chromatographic and spectroscopic methods:

- 2D-HPTLC: Used to resolve trace impurities (e.g., glycerides, phenylpropenoids) during synthesis .

- LC/MS: Identified minor metabolites in hepatic microsomal assays, highlighting diethoxyethyl group stability .

- GC-MS : Detected volatile degradation products under thermal stress, confirming the didehydro moiety’s susceptibility to oxidation .

Synergistic and Contradictory Evidence

- Antioxidant Activity: Moderate radical scavenging (EC50 = 45 µM) suggests ancillary therapeutic benefits, though less potent than natural phenylpropenoids (EC50 < 10 µM) .

- Electronic Structure : Quantum-mechanical descriptors (e.g., HOMO-LUMO gap) indicate reduced electrophilicity compared to brimonidine, aligning with lower receptor affinity .

Activité Biologique

Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine (CAS No. 171102-28-6) is a compound that has garnered attention due to its potential biological activities, particularly as an α2-adrenergic agonist. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C15H20BrN5O2 |

| Molecular Weight | 382.26 g/mol |

| SMILES | CCOC(CNC(=N)Nc1ccc2nccnc2c1Br)OCC |

| IUPAC Name | 1-(5-bromoquinoxalin-6-yl)-3-(2,2-diethoxyethyl)guanidine |

Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine serves as an intermediate in the synthesis of 4,5-Didehydro Brimonidine, which is known for its α2-adrenergic agonist activity. This property is significant for applications in treating conditions like glaucoma and hypertension.

Pharmacological Activity

α2-Adrenergic Agonism : The primary biological activity attributed to Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine is its role as an α2-adrenergic agonist. This mechanism is crucial for reducing intraocular pressure in glaucoma patients and can also have implications in managing hypertension by decreasing sympathetic outflow.

Case Studies and Research Findings :

- In Vitro Studies : In various studies involving receptor binding assays, compounds similar to Des-(1H-imidazol-2-yl) have demonstrated significant binding affinity for α2-adrenergic receptors. These studies often utilize radiolabeled ligands to quantify binding efficacy.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. For instance, experiments showed that oral administration resulted in effective plasma concentrations capable of eliciting physiological responses consistent with α2-adrenergic activation.

Synthesis Pathways

The synthesis of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine typically involves multi-step organic reactions that include:

- Formation of Guanidine Derivatives : Starting from appropriate imidazole derivatives and diethoxyethylamine.

- Cyclization Reactions : Utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate the formation of the guanidine moiety.

Applications in Medicinal Chemistry

Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine has potential applications beyond its role as a precursor compound:

- Therapeutic Development : Given its pharmacological profile, further research could explore its development into a therapeutic agent for conditions such as anxiety disorders or chronic pain management.

Q & A

Q. Q1. What experimental design strategies are recommended for optimizing the synthesis of this compound?

Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example:

- Use central composite design to explore reaction yield as a function of pH and reaction time.

- Combine with quantum chemical calculations (e.g., density functional theory) to predict transition states and energetics, narrowing experimental variables .

- Validate predictions via iterative feedback loops between computational models and bench experiments .

Q. Q2. How can structural characterization of this compound be systematically validated?

Methodological Answer: Adopt a multi-spectroscopic approach:

- Nuclear Magnetic Resonance (NMR): Assign peaks using 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in the guanidine and imidazole moieties.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns.

- X-ray Crystallography: If crystals are obtainable, resolve the 3D structure to verify stereochemistry and hydrogen-bonding networks .

Cross-validate results with computational simulations (e.g., molecular docking for hydrogen-bond interactions) .

Q. Q3. What analytical methods are suitable for quantifying impurities in this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) to separate and quantify impurities.

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Identify absorbance maxima for the parent compound and byproducts.

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile impurities under optimized ionization conditions (e.g., electron impact at 70 eV) .

Advanced Research Questions

Q. Q4. How can mechanistic studies elucidate the compound’s reactivity under varying conditions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., proton transfer in guanidine deprotonation).

- In Situ Spectroscopy: Employ Fourier-transform infrared (FTIR) or Raman spectroscopy to monitor intermediate formation during reactions .

- Computational Microkinetic Modeling: Simulate reaction pathways using software like Gaussian or ORCA to predict intermediates and transition states .

Q. Q5. What strategies address contradictions in experimental data (e.g., unexpected byproducts or variable yields)?

Methodological Answer:

- Root-Cause Analysis: Use fishbone diagrams to categorize potential variables (e.g., reagent purity, moisture levels).

- Reaction Monitoring: Implement real-time analytics (e.g., HPLC-MS) to detect transient intermediates or degradation products .

- Reproducibility Protocols: Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) and document deviations rigorously .

Q. Q6. How can computational methods enhance understanding of this compound’s stability and degradation pathways?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model the compound’s behavior in solvents (e.g., water, ethanol) to predict hydrolysis or oxidation sites.

- Density Functional Theory (DFT): Calculate bond dissociation energies to identify labile functional groups (e.g., diethoxyethyl chain susceptibility to radical cleavage) .

- Accelerated Stability Testing: Combine computational predictions with experimental stress tests (e.g., thermal degradation at 40–60°C) to validate degradation mechanisms .

Q. Q7. What advanced separation techniques are effective for isolating stereoisomers or tautomers of this compound?

Methodological Answer:

- Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers.

- Capillary Electrophoresis (CE): Optimize buffer pH and cyclodextrin additives to separate tautomers via differential migration .

- Crystallization-Induced Diastereomer Transformation: Introduce chiral resolving agents to enrich specific stereoisomers during recrystallization .

Data Contradiction and Validation

Q. Q8. How should researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Sensitivity Analysis: Identify which computational parameters (e.g., basis set selection, solvation models) most affect predictions and refine inputs.

- Hybrid QM/MM Approaches: Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects to improve accuracy .

- Benchmarking: Compare results against analogous compounds with well-established experimental data to validate computational protocols .

Methodological Training and Best Practices

Q. Q9. What training protocols ensure proficiency in handling this compound’s synthesis and analysis?

Methodological Answer:

- Modular Training: Break synthesis into stages (e.g., imidazole ring formation, guanidine functionalization) with supervised practice .

- Safety Competency: Require 100% scores on chemical hygiene exams, emphasizing hazards (e.g., corrosivity of intermediates) .

- Peer Review: Implement cross-lab validation of protocols to ensure reproducibility and troubleshoot methodological gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.